molecular formula C20H20N4O2S B11013322 [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11013322
M. Wt: 380.5 g/mol
InChI Key: IHICKXRRGIONPC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone: is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-(4-methoxyphenyl)-1,2,3-thiadiazole. This intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown activity against various bacterial and fungal strains .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to the modulation of various biological pathways. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: The combination of the thiadiazole and piperazine rings in 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone provides a unique chemical structure that enhances its biological activity and specificity. This dual functionality makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H20N4O2S/c1-26-17-9-7-15(8-10-17)18-19(27-22-21-18)20(25)24-13-11-23(12-14-24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI Key

IHICKXRRGIONPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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